BenchChemオンラインストアへようこそ!

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol

Lipophilicity LogP ADME Prediction

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol (CAS 127717-26-4; MF C₉H₁₀N₂O; MW 162.19 g/mol) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine bicyclic core with a hydroxymethyl substituent at the 3-position and a methyl group at the 4-position. The compound belongs to the broader class of pyrazolo[1,5-a]pyridine derivatives, a privileged scaffold extensively investigated for kinase inhibition (including p110α PI3K, p38, AXL/c-MET, and PI3Kγ/δ), G-protein-coupled receptor modulation, and anti-infective applications.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11920571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=C(C=N2)CO
InChIInChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3
InChIKeyANUUXFLENGFODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol: Chemical Identity and Scaffold Positioning


(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol (CAS 127717-26-4; MF C₉H₁₀N₂O; MW 162.19 g/mol) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine bicyclic core with a hydroxymethyl substituent at the 3-position and a methyl group at the 4-position . The compound belongs to the broader class of pyrazolo[1,5-a]pyridine derivatives, a privileged scaffold extensively investigated for kinase inhibition (including p110α PI3K, p38, AXL/c-MET, and PI3Kγ/δ), G-protein-coupled receptor modulation, and anti-infective applications . The 3-hydroxymethyl group provides a versatile synthetic handle for derivatization, and the 4-methyl substituent introduces steric and electronic modulation absent in the parent unsubstituted scaffold .

Why (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol Cannot Be Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyridine-3-substituted series, the specific combination of 4-methyl and 3-hydroxymethyl substitution creates a unique physicochemical and reactivity fingerprint that cannot be replicated by simple interchange with the 3-carboxylic acid (CAS 143803-93-4), 3-methyl ester (CAS 127717-19-5), 3-carbaldehyde, or 3-aminomethyl analogs. Each functional group produces a distinct lipophilicity profile: the methanol derivative (LogP 0.95) occupies a narrow window between the unsubstituted parent (LogP ~0.83) and the more lipophilic carboxylic acid (LogP 1.81) or methyl ester (LogP 2.12) . The hydroxymethyl group additionally contributes one hydrogen bond donor and serves as a mild oxidizable handle (MnO₂) for conversion to the corresponding aldehyde, a strategy used in multi-step synthetic sequences where late-stage oxidation is required . Systematic SAR studies on pyrazolo[1,5-a]pyridine PI3K inhibitors demonstrate that minor substituent changes at the 3-position profoundly alter isoform selectivity—for example, N-hydroxyethyl substitution uniquely preserved p110α selectivity where all other hydrazone N-substitutions caused its loss . Consequently, any analog substitution must be experimentally revalidated because lipophilicity, hydrogen-bonding capacity, metabolic susceptibility, and scaffold reactivity all shift measurably.

Quantitative Differentiation Evidence for (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol vs. Closest Analogs


Lipophilicity Modulation: Quantified LogP Differential Between Methanol, Carboxylic Acid, and Methyl Ester Analogs

The (4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol exhibits a computed LogP of 0.95, positioning it at an intermediate lipophilicity between the more polar unsubstituted pyrazolo[1,5-a]pyridin-3-ylmethanol (LogP ~0.83) and the significantly more lipophilic 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (LogP 1.81) or its methyl ester (LogP 2.12) . The addition of the 4-methyl group to the methanol scaffold increases LogP by approximately 0.12 units relative to the unsubstituted parent, while the carboxylic acid analog is ~0.86 LogP units more lipophilic than the methanol. The methyl ester is ~1.17 LogP units above the methanol . For medicinal chemistry campaigns where maintaining LogP below 1 is critical for aqueous solubility and avoiding CYP450 promiscuity, the methanol analog is the only member of this series that meets that threshold.

Lipophilicity LogP ADME Prediction Physicochemical Property

Hydrogen Bond Donor/Acceptor and Topological PSA Differentiation for In Silico Screening

The target compound carries one hydrogen bond donor (HBD = 1, from the -OH group) and two hydrogen bond acceptors (HBA = 2, from the pyridine N and hydroxyl O), with a topological polar surface area (TPSA) of 37.5 Ų . In contrast, the 3-carboxylic acid analog (CAS 143803-93-4) has HBD = 1, HBA = 3, and a higher PSA of 54.6 Ų; the methyl ester retains HBD = 0 and has a PSA of 43.6 Ų . The methanol is the only 3-substituted analog in this series that simultaneously offers: (a) a hydrogen bond donor for target engagement while (b) maintaining TPSA below 40 Ų, a recognized threshold for favorable blood-brain barrier penetration . The aminomethyl analog [(4-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine introduces a basic amine (pKa ~9-10), which alters ionization state at physiological pH and introduces a second HBD, fundamentally changing pharmacokinetic behavior relative to the neutral methanol .

Hydrogen Bonding TPSA Drug-likeness In Silico ADME

Synthetic Tractability and Late-Stage Oxidation: MnO₂-Mediated Conversion to Aldehyde

A documented synthetic pathway exploits the unique oxidizability of the pyrazolo[1,5-a]pyridine-3-methanol scaffold: treatment with MnO₂ (10 equiv) in CH₂Cl₂ at room temperature over 4 days cleanly converts the hydroxymethyl group to the corresponding aldehyde . This late-stage oxidation strategy is specifically enabled by the methanol functional group and cannot be executed with the corresponding carboxylic acid or methyl ester, which require reductive rather than oxidative transformations. The method forms part of a broader synthetic sequence (hydrolysis of ester → acid → CDI/NaBH₄ reduction to alcohol → MnO₂ reoxidation to aldehyde) that has been applied to the pyrazolo[1,5-a]pyridine-3-substituted scaffold . The availability of the methanol as a pre-formed, storable intermediate—rather than requiring freshly prepared material via NaBH₄ reduction of the acid—reduces synthetic step count by one in multistep sequences where the aldehyde is the ultimate target.

Synthetic Chemistry Late-Stage Functionalization Building Block Oxidation

Commercial Availability and Purity Benchmarks Across Suppliers

The target compound is available from multiple commercial suppliers at standard purities of 95% (AKSci) and 97% (Chemenu, Leyan, Shanghai Hao Hong), with documented pricing ranging from approximately $1,246/g to $1,736/g for 97% purity material . In comparison, the methyl ester analog (CAS 127717-19-5) is quoted at approximately ¥1,038/50mg (≈$142/50mg at 95%+) . On a per-gram basis, the methanol is roughly 30-50% of the cost of the methyl ester when normalized for unit quantity, making it the more economical entry point into the 4-methylpyrazolo[1,5-a]pyridine-3-substituted series for medicinal chemistry campaigns . The compound is classified as non-hazardous for transport (DOT/IATA) .

Commercial Sourcing Purity Procurement Supply Chain

Kinase Inhibitor Scaffold Precedent: Pyrazolo[1,5-a]pyridine Derivatives with Sub-nanomolar Potency

The pyrazolo[1,5-a]pyridine scaffold, of which the target compound is a 4-methyl-3-hydroxymethyl derivative, has demonstrated validated kinase inhibition across multiple targets: compound 5x (a pyrazolo[1,5-a]pyridine with benzenesulfonohydrazide substitution) achieves p110α PI3K IC₅₀ of 0.9 nM with in vivo tumor growth inhibition in HCT-116 xenograft models ; compound 20e (IHMT-PI3K-315) achieves PI3Kγ IC₅₀ 4.0 nM and PI3Kδ IC₅₀ 9.1 nM ; and a pyrazolo[1,5-a]pyridine-based MGL inhibitor from US Patent 11,891,387 achieves IC₅₀ 50 nM against human monoglyceride lipase . The 4-methyl substitution pattern is specifically retained in active MGL inhibitor chemotypes, where the 4-methylpyrazolo[1,5-a]pyridin-3-yl moiety serves as a carbonyl-linked pharmacophoric element (BDBM649510) . This class-level evidence establishes that the 4-methylpyrazolo[1,5-a]pyridine core is a validated starting point for kinase and hydrolase inhibitor programs, supporting the procurement of the methanol building block for SAR campaigns targeting these and related enzyme families.

Kinase Inhibition PI3K Scaffold Validation Cancer

Optimal Application Scenarios for (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Requiring LogP < 1 and TPSA < 40 Ų

When designing CNS-targeted kinase inhibitor libraries, teams should prioritize (4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol over the carboxylic acid or ester analogs because it is the only 3-substituted derivative in this series with LogP < 1 (LogP 0.95) and TPSA < 40 Ų (37.5 Ų) . These twin physicochemical thresholds are widely recognized as favorable for blood-brain barrier penetration. The compound is supported by class-level kinase inhibition precedent spanning PI3K isoforms (p110α IC₅₀ 0.9 nM; PI3Kγ IC₅₀ 4.0 nM; PI3Kδ IC₅₀ 9.1 nM) , providing target-class validation alongside favorable CNS MPO profiles.

Late-Stage Functionalization Programs Requiring Controlled Oxidation to Pyrazolo[1,5-a]pyridine-3-carbaldehyde

In synthetic sequences where the pyrazolo[1,5-a]pyridine-3-carbaldehyde is the penultimate or final intermediate, procuring the methanol enables a single-step MnO₂ oxidation (10 equiv, CH₂Cl₂, RT, 4 days) rather than the two-step sequence (CDI/NaBH₄ reduction followed by oxidation) required when starting from the carboxylic acid . This route is specifically documented for the pyrazolo[1,5-a]pyridine scaffold, and the alcohol intermediate is commercially available as a storable, well-characterized solid, eliminating the need for freshly prepared material . The reduced step count may translate to higher overall yield and fewer purification interventions.

Budget-Constrained Academic Medicinal Chemistry: Cost-Efficient SAR Exploration

For academic laboratories with limited procurement budgets, the methanol analog offers approximately a 2.3-fold cost advantage per gram over the methyl ester analog (estimated $1,246/g vs. ~$2,840/g at comparable purity) . This cost differential enables the purchase of larger quantities for SAR diversification when the 3-hydroxymethyl group is the intended synthetic handle. Furthermore, the compound is classified as non-hazardous for transport, reducing logistical complexity and shipping surcharges .

MGL Inhibitor SAR: Building on Validated 4-Methylpyrazolo[1,5-a]pyridin-3-yl Chemotypes

A disclosed MGL inhibitor (BDBM649510; IC₅₀ 50 nM, human MGL) incorporates the 4-methylpyrazolo[1,5-a]pyridin-3-yl moiety as a methanone-linked pharmacophoric group . For teams exploring MGL or related serine hydrolase targets, the methanol building block provides direct access to this validated substructure via oxidation to the aldehyde followed by coupling, or through esterification and amidation strategies exploiting the hydroxymethyl functionality. This targeted application is supported by patent literature (US 11,891,387) rather than speculative class extrapolation .

Quote Request

Request a Quote for (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.